
4-bromophenyl 3-methyl-2-butenoate
概要
説明
Synthesis Analysis
The synthesis of 4-bromophenyl 3-methyl-2-butenoate and its derivatives involves multiple steps, including bromination, esterification, and cyclization reactions. These processes are pivotal for creating bromophenol derivatives with specific inhibitory activities and physical properties. The first synthesis of natural bromophenols related to 4-bromophenyl 3-methyl-2-butenoate has been documented, showcasing methods to obtain these compounds through direct synthesis routes (Bayrak et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-bromophenyl 3-methyl-2-butenoate derivatives has been characterized using various spectroscopic techniques and structural analysis methods. X-ray diffraction, NMR, and IR spectroscopy have played crucial roles in elucidating the molecular geometries and confirming the presence of specific functional groups (Demircioğlu et al., 2019).
Chemical Reactions and Properties
4-Bromophenyl 3-methyl-2-butenoate undergoes various chemical reactions, including CuCN-mediated cascade cyclization, leading to the formation of complex naphthalene amino esters and other aromatic compounds. These reactions are essential for synthesizing complex structures with potential biological activities (Reddy et al., 2013).
Physical Properties Analysis
The physical properties of 4-bromophenyl 3-methyl-2-butenoate derivatives, such as solubility, melting points, and crystal structures, have been determined to understand their behavior in different environmental conditions and their suitability for various applications. These properties are crucial for the compound's handling and application in synthesis and biological studies (Takjoo et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biomolecules, of 4-bromophenyl 3-methyl-2-butenoate derivatives, have been extensively studied. These investigations help in understanding the compound's potential as a precursor for synthesizing pharmacologically active molecules and its role in enzyme inhibition and radical scavenging activities (Khalaji et al., 2017).
将来の方向性
特性
IUPAC Name |
(4-bromophenyl) 3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXILXISZRPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-but-2-enoic acid 4-bromo-phenyl ester | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5618697.png)
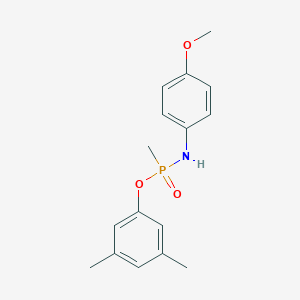
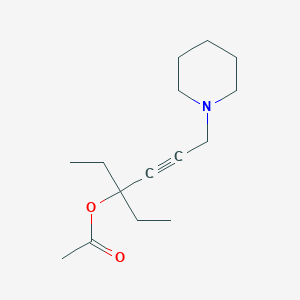
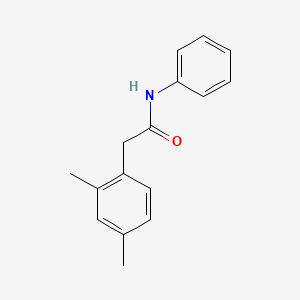
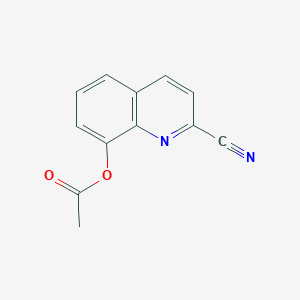

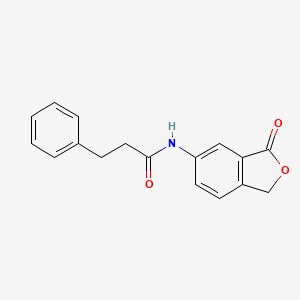
![[(3S*,5R*)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)
![1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5618753.png)
![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)
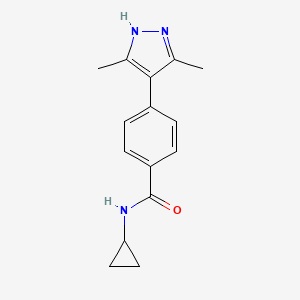
![N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5618773.png)
![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)